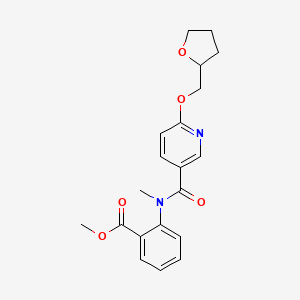
methyl 2-(N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)benzoate is a useful research compound. Its molecular formula is C20H22N2O5 and its molecular weight is 370.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 2-(N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)benzoate is a complex organic compound with potential pharmacological applications due to its unique molecular structure. This article delves into its biological activity, synthesis, and potential therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a benzoate moiety , a nicotinamide segment , and a tetrahydrofuran group , which are significant for its biological properties. The molecular formula is C16H22N2O4, with a molecular weight of approximately 356.4 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, enhancing its solubility and bioavailability compared to traditional compounds.
Preliminary studies indicate that this compound may act as an inhibitor in signaling pathways , particularly the Hedgehog signaling pathway, which is implicated in several malignancies. This inhibition could potentially lead to therapeutic effects in cancer treatment.
Potential Mechanisms Include:
- Inhibition of nicotinamide N-methyltransferase, affecting nicotinamide metabolism.
- Modulation of cellular repair mechanisms and energy production pathways.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, requiring careful optimization to ensure high yields and purity. Key steps include:
- Formation of the Tetrahydrofuran Moiety : Achieved through the ring-opening of furan derivatives.
- Attachment to the Nicotinamide Core : Utilizing nucleophilic substitution reactions to introduce the tetrahydrofuran group to the nicotinamide structure.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-(N-methyl-nicotinamido)benzoate | Nicotinamide structure | Lacks tetrahydrofuran moiety |
| Methyl 4-(N-methyl-nicotinamido)benzoate | Para-substituted benzoate | Different position of substitution |
| Methyl 3-(N-methyl-nicotinamido)benzoate | Meta-substituted benzoate | Variability in biological activity |
| Methyl 5-(N-methyl-nicotinamido)-3-pyridinecarboxylate | Pyridine instead of benzoate | Potential for different pharmacological effects |
This compound distinguishes itself through its incorporation of both tetrahydrofuran and nicotinamide functionalities, which may enhance its solubility and bioactivity compared to other nicotinamide derivatives.
Case Studies and Research Findings
Research has demonstrated that compounds with similar structures exhibit significant biological activities. For example, studies on related nicotinamide derivatives have shown neuroprotective effects and improved metabolic profiles due to their inhibition of metabolic enzymes. Further interaction studies are necessary to fully elucidate the mechanisms of action for this compound.
Propiedades
IUPAC Name |
methyl 2-[methyl-[6-(oxolan-2-ylmethoxy)pyridine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-22(17-8-4-3-7-16(17)20(24)25-2)19(23)14-9-10-18(21-12-14)27-13-15-6-5-11-26-15/h3-4,7-10,12,15H,5-6,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAIZPWGJOFGOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=CN=C(C=C2)OCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













